molecular formula C13H24N6O3S B2481559 N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine CAS No. 1257550-12-1

N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine

Cat. No.: B2481559
CAS No.: 1257550-12-1
M. Wt: 344.43
InChI Key: HTAAFZJFCDKXGI-UHFFFAOYSA-N
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Description

N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine under basic conditions to introduce the morpholin-4-yl group. This is followed by the reaction with N-(2-aminoethyl)dimethylsulfamide to introduce the dimethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidifen: An acaricide with a pyrimidine core.

    Flupentiofenox: A trifluoroethyl thioether acaricide.

    HNPC-A188: A novel acaricide containing trifluoroethyl thioether and pyrimidin-4-amine.

Uniqueness

N-{2-[(dimethylsulfamoyl)amino]ethyl}-2-methyl-6-(morpholin-4-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[6-[2-(dimethylsulfamoylamino)ethylamino]-2-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O3S/c1-11-16-12(14-4-5-15-23(20,21)18(2)3)10-13(17-11)19-6-8-22-9-7-19/h10,15H,4-9H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAAFZJFCDKXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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